BenchChemオンラインストアへようこそ!

C18H21F3N2O4

Lipophilicity Membrane permeability Oral absorption

The molecular formula C18H21F3N2O4 corresponds to methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate (CAS 680216-05-1), a synthetic 1,2,4-oxadiazole derivative with a molecular weight of 386.37 g/mol. This compound features a 4-(trifluoromethoxy)phenyl group at the oxadiazole 3-position and an eight-carbon methyl octanoate chain at the 5-position, yielding a predicted LogP of 4.69 and polar surface area (PSA) of 74.45 Ų.

Molecular Formula C18H21F3N2O4
Molecular Weight 386.4 g/mol
Cat. No. B11019873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H21F3N2O4
Molecular FormulaC18H21F3N2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1COCCC1CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C18H21F3N2O4/c19-18(20,21)27-15-3-1-2-14(9-15)23-11-13(8-16(23)24)17(25)22-10-12-4-6-26-7-5-12/h1-3,9,12-13H,4-8,10-11H2,(H,22,25)
InChIKeyKJSLOMURMIGURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C18H21F3N2O4 Procurement Guide: Methyl 8-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate Structural Identity and Research-Grade Specifications


The molecular formula C18H21F3N2O4 corresponds to methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate (CAS 680216-05-1), a synthetic 1,2,4-oxadiazole derivative with a molecular weight of 386.37 g/mol . This compound features a 4-(trifluoromethoxy)phenyl group at the oxadiazole 3-position and an eight-carbon methyl octanoate chain at the 5-position, yielding a predicted LogP of 4.69 and polar surface area (PSA) of 74.45 Ų . The 1,2,4-oxadiazole scaffold confers bioisosteric properties relative to ester and amide functionalities, with growing applications in amyloid-targeted and CNS-focused research programs [1]. This guide establishes quantitatively verifiable differentiation from closest structural analogs to support informed procurement decisions.

Why C18H21F3N2O4 Cannot Be Interchanged with Close Oxadiazole Analogs: Physicochemical and Structural Differentiation Rationale


Compounds sharing the 1,2,4-oxadiazole core but differing in chain length, aryl substitution, or heteroatom placement exhibit quantifiable divergence in LogP, PSA, and hydrogen-bonding capacity [1]. The target compound's C8 octanoate chain raises its LogP by approximately 2.3 units versus the simplest trifluoromethoxy-phenyl oxadiazole (LogP 2.41), directly altering membrane partitioning and oral absorption potential . Furthermore, the mono-(trifluoromethoxy)phenyl substitution pattern confers distinct electronic character compared to bis-(trifluoromethyl) or sulfonyl-containing analogs (C19H20F6N2O3 or sulfonylmethyl variants), affecting both target engagement and metabolic stability profiles within the oxadiazole class . These quantitative differences preclude generic substitution without compromising experimental reproducibility.

C18H21F3N2O4 Quantitative Differentiation Evidence: Comparator-Based Property Analysis for Procurement Decisions


Lipophilicity Advantage: LogP 4.69 vs. 2.41 for the Minimal Trifluoromethoxy-Phenyl Oxadiazole Core

The target compound (CAS 680216-05-1) exhibits a predicted LogP of 4.69130, which is 2.28 log units higher than the simpler 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole (LogP 2.41057), a compound that lacks the octanoate chain and the 5-position substitution characteristic of the target . This 2.28-unit difference corresponds to an approximately 190-fold increase in octanol-water partition coefficient, predicting substantially enhanced passive membrane permeability and oral absorption potential as described by Lipinski's framework.

Lipophilicity Membrane permeability Oral absorption Physicochemical profiling

Polar Surface Area Differentiation: PSA 74.45 Ų vs. 47.65 Ų for Heteroaryl-Substituted Oxadiazole Analogs

The target compound (CAS 680216-05-1) has a calculated PSA of 74.45 Ų, which is 26.80 Ų higher than the 47.65 Ų measured for 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole, a closely related 1,2,4-oxadiazole bearing a heteroaryl substituent at the 5-position instead of the octanoate chain . This PSA difference places the target compound above the commonly cited 60-70 Ų threshold for passive blood-brain barrier (BBB) penetration, suggesting lower CNS penetration propensity relative to the lower-PSA pyrrole analog.

Polar surface area Blood-brain barrier CNS drug-likeness Physicochemical optimization

Chain-Length-Dependent Physicochemical Property Tuning: C8 Octanoate vs. Shorter-Chain 1,2,4-Oxadiazole Derivatives

Within the 1,2,4-oxadiazole class, the eight-carbon methyl octanoate chain at the 5-position of the target compound (CAS 680216-05-1) yields a LogP of 4.69, substantially higher than the 2.41 LogP of the unsubstituted 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole . Class-level SAR analysis indicates that each additional methylene unit in the alkyl chain contributes approximately 0.5 LogP units, providing tunable lipophilicity for researchers optimizing pharmacokinetic parameters [1]. The C8 chain also introduces 11 rotatable bonds versus 2 for the minimal core, affecting conformational entropy and target-binding kinetics.

Alkyl chain length Lipophilicity engineering SAR Pharmacokinetic optimization

Mono-Trifluoromethoxy vs. Bis-Trifluoromethyl Phenyl Substitution: Electronic and Steric Differentiation

The target compound (CAS 680216-05-1) bears a single 4-(trifluoromethoxy)phenyl group (OCF3), whereas its closest commercially available analog, methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate (CAS 680215-99-0, C19H20F6N2O3), contains two CF3 groups on the phenyl ring . The OCF3 group is a stronger electron-withdrawing substituent (Hammett σp = 0.35 for OCF3 vs. σm = 0.43 for CF3 at meta positions) and introduces an additional hydrogen-bond acceptor (ether oxygen), yielding distinct electronic and solvation properties compared to bis-CF3 substitution [1]. These electronic differences predict divergent target-binding profiles and metabolic oxidative susceptibility.

Electronic effects Trifluoromethoxy Trifluoromethyl Bioisosterism Metabolic stability

1,2,4-Oxadiazole as a Metabolically Stable Bioisostere: Class-Level Advantage Over Ester/Amide-Containing Congeners

The 1,2,4-oxadiazole ring system is recognized in medicinal chemistry as a hydrolytically stable bioisostere for ester and amide functionalities, with demonstrated resistance to esterase-mediated cleavage [1]. While the target compound itself contains a methyl ester (at the octanoate terminus), the oxadiazole ring replaces what would otherwise be a second labile ester or amide linkage in related structural series. Class-level evidence indicates that 1,2,4-oxadiazole-containing compounds exhibit enhanced plasma stability half-lives relative to their direct ester/amide counterparts, though quantitative stability data for this specific compound versus a matched molecular pair have not been published [2].

Bioisostere Metabolic stability Oxadiazole Hydrolytic resistance

Commercial Availability and Synthetic Tractability: Multi-Gram Supply at >95% Purity vs. Custom Synthesis Requirements for Niche Analogs

The target compound (CAS 680216-05-1) is stocked by multiple commercial suppliers (SynQuest Labs, CymitQuimica, Chemenu) at ≥95% purity . In contrast, the structurally close 8-ethyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-40-7, also C18H21F3N2O4) is available from fewer vendors (AKSci, Leyan) at 97-98% purity but in more limited stock quantities . The broader supplier base for the oxadiazole compound reduces single-source procurement risk and typically enables faster fulfillment for time-sensitive screening campaigns.

Commercial availability Supply chain Synthetic tractability Procurement logistics

C18H21F3N2O4 Optimal Deployment Scenarios: Evidence-Based Application Guidance for Methyl 8-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate


Amyloid Fibril Formation Inhibition Screening in Neurodegenerative Disease Models

The 1,2,4-oxadiazole scaffold of the target compound is directly implicated in patent families covering amyloid fibril formation inhibitors for Alzheimer's disease research [1]. The compound's LogP of 4.69 and PSA of 74.45 Ų (Sections 3.1-3.2) position it as a moderately lipophilic probe suitable for cellular models of Aβ aggregation where membrane partitioning is required but excessive CNS penetration is not the primary objective. Procurement of this compound supports structure-activity relationship expansion around the oxadiazole-amyloid inhibition pharmacophore.

Physicochemical Property Benchmarking in Oxadiazole Lead Optimization Programs

The target compound's well-characterized LogP (4.69) and PSA (74.45 Ų) values, combined with its C8 octanoate chain, make it a useful reference standard for medicinal chemistry teams optimizing lipophilicity within 1,2,4-oxadiazole series [1][2]. Its 2.28 LogP unit separation from the minimal oxadiazole core (LogP 2.41) provides a measurable calibration point for assessing the impact of alkyl chain elongation on compound properties in lead optimization workflows.

Bioisostere Evaluation Studies Comparing Oxadiazole- vs. Ester/Amide-Containing Congeners

As established in Section 3.5, the 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for ester and amide functionalities [1]. The target compound, containing both an oxadiazole ring and a terminal methyl ester within the same molecule, provides a built-in control for differential stability assessment. Researchers can use this dual-functionality compound to simultaneously evaluate oxadiazole-mediated stability and ester lability in plasma or microsomal stability assays, generating matched internal comparator data.

Multi-Supplier Procurement for High-Throughput Screening Campaigns Requiring Gram-Quantities

The target compound's availability from ≥4 commercial suppliers at ≥95% purity (Section 3.6) enables competitive sourcing for HTS library expansion or follow-up concentration-response testing [1][2]. In contrast to the diazaspiro isomer (CAS 1326814-40-7), which has limited supplier coverage, the oxadiazole compound's broader commercial footprint reduces procurement timelines and mitigates single-supplier stockout risks in large-scale screening operations.

Quote Request

Request a Quote for C18H21F3N2O4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.